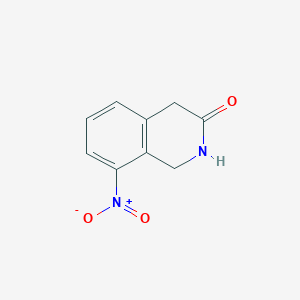
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass. These compounds are known for their diverse biological activities and potential therapeutic applications .
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which include 8-nitro-1,2,3,4-tetrahydroisoquinolin-3-one, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in a variety of biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one, like other 1,2,3,4-tetrahydroisoquinolines (THIQ), exerts diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not yet fully known. Thiq based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiq based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the nitration of 1,2,3,4-tetrahydroisoquinolin-3-one. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
化学反应分析
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydroisoquinolin-3-one derivatives with an amino group at the 8-position .
科学研究应用
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its structural similarity to bioactive isoquinoline alkaloids, it is explored for potential therapeutic applications, such as neuroprotective agents and enzyme inhibitors.
相似化合物的比较
8-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinolin-3-one: Lacks the nitro group, resulting in different reactivity and biological activities.
8-Amino-1,2,3,4-tetrahydroisoquinolin-3-one:
8-Methoxy-1,2,3,4-tetrahydroisoquinolin-3-one: The methoxy group imparts different electronic and steric effects, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its nitro group, which provides specific reactivity and potential for diverse applications in scientific research and industry .
属性
IUPAC Name |
8-nitro-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-4-6-2-1-3-8(11(13)14)7(6)5-10-9/h1-3H,4-5H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCBGPZZELOUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde](/img/structure/B2960186.png)
![3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B2960187.png)
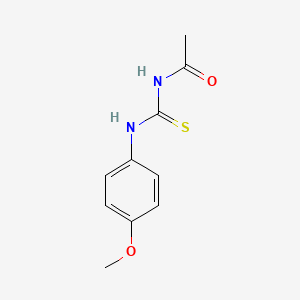
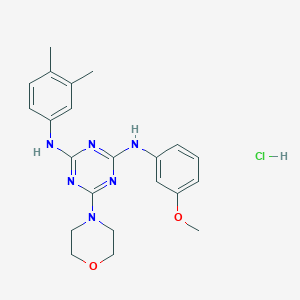
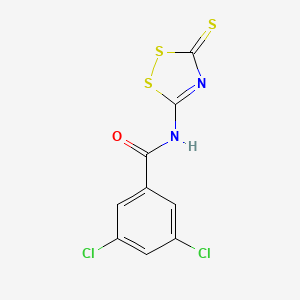
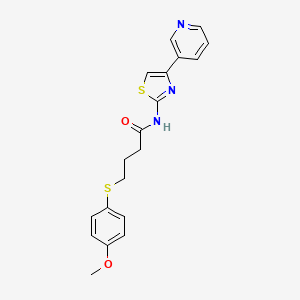
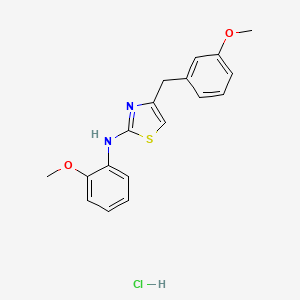
![N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2960195.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2960196.png)
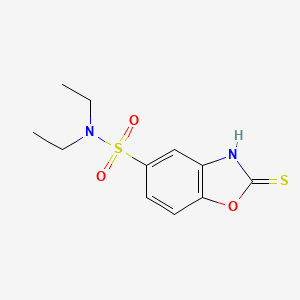
![N-(2,4-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2960201.png)
![1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2960202.png)
![1-(3-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2960206.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)
